

# Ecopipam Research on Childhood-Onset Fluency Disorder (Stuttering): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Ecopipam |           |
| Cat. No.:            | B1671091 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the research on **Ecopipam** for the treatment of childhood-onset fluency disorder, commonly known as stuttering. It includes a summary of clinical trial data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.

## Introduction

Childhood-onset fluency disorder is a neurodevelopmental condition characterized by disruptions in the normal flow of speech.[1] While the exact pathophysiology is not fully understood, research suggests that dysregulation of the dopaminergic system in the brain plays a significant role.[1][2] **Ecopipam** (developmental codes: SCH-39166, EBS-101, PSYRX-101) is a first-in-class, selective antagonist of the dopamine D1 receptor subtype.[1][3] This novel mechanism of action offers a potential therapeutic approach for stuttering with a reduced risk of the metabolic and movement-related side effects associated with dopamine D2 receptor antagonists.

## **Mechanism of Action**

**Ecopipam** selectively blocks dopamine D1 receptors, which are highly expressed in the basal ganglia, a group of subcortical nuclei critical for motor control. The prevailing theory suggests



that excessive dopamine activity may contribute to the speech dysfluencies seen in stuttering. By antagonizing D1 receptors, **Ecopipam** is thought to modulate the "direct pathway" of the basal ganglia, which is involved in the initiation of desired movements, including speech. This modulation may help to restore more fluent speech production.



Click to download full resolution via product page

Figure 1: Ecopipam's antagonistic action on the dopamine D1 receptor.

# Clinical Research on Ecopipam for Stuttering

Research on **Ecopipam** for stuttering has included an open-label pilot study and a Phase 2 randomized, double-blind, placebo-controlled trial.

# **Open-Label Pilot Study**

An initial open-label pilot study investigated the efficacy and tolerability of **Ecopipam** in adults who stutter. The results of this study were promising, showing that a majority of participants experienced an improvement in their stuttering symptoms and that the medication was well-tolerated. These preliminary findings provided the rationale for a larger, controlled clinical trial.

Quantitative Data



| Outcome Measure                                                            | Baseline (Pre-treatment)    | Post-treatment (8 weeks)                                           |
|----------------------------------------------------------------------------|-----------------------------|--------------------------------------------------------------------|
| Stuttering Severity Instrument-<br>4 (SSI-4) Total Score                   | Data not publicly available | Data not publicly available                                        |
| Subjective Screening of Stuttering (SSS)                                   | Data not publicly available | Data not publicly available                                        |
| Overall Assessment of the<br>Speaker's Experience of<br>Stuttering (OASES) | Data not publicly available | Data not publicly available                                        |
| Clinical Global Impression<br>(CGI) Scale                                  | Data not publicly available | Data not publicly available                                        |
| Qualitative Outcomes                                                       | N/A                         | A majority of participants demonstrated improvement in stuttering. |

Note: Specific quantitative data from this open-label study are not publicly available. The available reports describe the outcomes qualitatively.

# Phase 2 Clinical Trial: "Speak Freely" (NCT04492956)

Following the pilot study, a multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2 exploratory study, known as the "Speak Freely" study, was initiated to further evaluate the efficacy and safety of **Ecopipam** in adults with childhood-onset fluency disorder. This study has been completed, but as of the date of this document, the results have not been publicly released.

Quantitative Data



| Outcome Measure                                                                                                     | Ecopipam Group            | Placebo Group             | p-value                   |
|---------------------------------------------------------------------------------------------------------------------|---------------------------|---------------------------|---------------------------|
| Change from Baseline<br>in Stuttering Severity<br>Instrument-4 (SSI-4)<br>Total Score at Week<br>12                 | Results not yet published | Results not yet published | Results not yet published |
| Change from Baseline in Subjective Screening of Stuttering (SSS) total score at Week 12                             | Results not yet published | Results not yet published | Results not yet published |
| Change from Baseline in Overall Assessment of the Speaker's Experience of Stuttering (OASES) total score at Week 12 | Results not yet published | Results not yet published | Results not yet published |
| Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) at Week 12                                   | Results not yet published | Results not yet published | Results not yet published |

# Experimental Protocols Open-Label Pilot Study Protocol

Objective: To evaluate the efficacy and tolerability of **Ecopipam** in reducing stuttering symptoms in adults.

#### Study Design:

- Type: Open-label, single-arm pilot study.
- Duration: 8 weeks.



Participants: Adults with a diagnosis of childhood-onset fluency disorder.

#### Methodology:

- Screening: Participants were screened for eligibility based on inclusion and exclusion criteria.
- Baseline Assessment: Baseline stuttering severity was assessed using the Stuttering Severity Instrument-4 (SSI-4), Subjective Screening of Stuttering (SSS), Overall Assessment of the Speaker's Experience of Stuttering (OASES), and the Clinical Global Impression (CGI) scale.
- Treatment Phase:
  - Weeks 1-2: Participants received Ecopipam 50 mg/day.
  - Weeks 3-8: The dosage was increased to 100 mg/day for the remaining 6 weeks.
- Follow-up Assessment: Stuttering severity was reassessed at the end of the 8-week treatment period using the same assessment tools as at baseline.
- Safety Monitoring: Adverse events were monitored throughout the study.





Click to download full resolution via product page

**Figure 2:** Workflow of the open-label pilot study of **Ecopipam** for stuttering.

# Phase 2 "Speak Freely" (NCT04492956) Study Protocol

Objective: To evaluate the efficacy and safety of **Ecopipam** compared to placebo in adults with childhood-onset fluency disorder.

#### Study Design:

 Type: Multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2 exploratory study.



- Duration: 12-week treatment period with a 2-week follow-up.
- Participants: 68 adult subjects with childhood-onset fluency disorder.
- Randomization: 1:1 ratio to **Ecopipam** or placebo.

Inclusion Criteria (Abbreviated):

- 18 years of age or older.
- Diagnosis of childhood-onset fluency disorder (DSM-5 criteria).
- History of stuttering for ≥ 2 years.
- Moderate to severe stuttering at screening and baseline.
- Completed an adequate course of speech therapy.

Exclusion Criteria (Abbreviated):

- Stuttering related to a known neurological cause.
- Initiation of new behavioral therapies for stuttering within 10 weeks of baseline.
- Unstable medical illness.
- History of major depressive episode or seizures.
- Previous treatment with **Ecopipam**.

#### Methodology:

- Screening and Baseline: Eligible subjects underwent baseline assessments of stuttering severity.
- Randomization: Subjects were randomized to receive either **Ecopipam** or a matching placebo.
- Treatment Period (12 weeks):

# Methodological & Application





- Titration Phase (4 weeks): The dose of **Ecopipam** was gradually increased to a target steady-state dose of approximately 2 mg/kg/day.
- Maintenance Phase (8 weeks): Subjects continued on their target dose.
- Assessments: Efficacy assessments were conducted at weeks 4, 8, and 12. Safety assessments were performed at all clinic visits.
- Follow-up: Follow-up visits occurred at 7 and 14 days after the end of the treatment period.





Click to download full resolution via product page

Figure 3: Workflow of the "Speak Freely" Phase 2 clinical trial.



# Safety and Tolerability

Across clinical trials, **Ecopipam** has been generally well-tolerated. The most frequently reported side effects are related to the central nervous system (e.g., sedation, insomnia, psychiatric changes) and the gastrointestinal system (e.g., nausea, vomiting). Importantly, **Ecopipam**'s selective D1 receptor antagonism appears to avoid the weight gain and movement disorders that can be associated with D2 receptor antagonists.

#### **Future Directions**

The promising results from the initial open-label study have paved the way for more rigorous investigation of **Ecopipam** as a potential pharmacotherapy for stuttering. The public release of the data from the "Speak Freely" Phase 2 trial is eagerly awaited by the research and clinical communities. Positive outcomes from this trial could lead to Phase 3 studies and potentially the first FDA-approved medication for childhood-onset fluency disorder.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Ecopipam as a pharmacologic treatment of stuttering PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Pharmacologic Treatment of Stuttering and Its Neuropharmacologic Basis [frontiersin.org]
- 3. Ecopipam as a pharmacologic treatment of stuttering. [escholarship.org]
- To cite this document: BenchChem. [Ecopipam Research on Childhood-Onset Fluency Disorder (Stuttering): Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671091#ecopipam-research-on-childhood-onset-fluency-disorder-stuttering]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com